
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a sulfonic acid group and a chloro-oxoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the chloro-oxoethyl group. The sulfonation can be achieved using sulfuric acid, which adds a sulfonic acid group to the naphthalene ring. The chloro-oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonic acid group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
科学研究应用
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
作用机制
The mechanism of action of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds, while the chloro-oxoethyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the chloro-oxoethyl group.
2-Chloronaphthalene: Contains a chloro group but lacks the sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups but lacks the chloro-oxoethyl group.
属性
CAS 编号 |
848415-42-9 |
|---|---|
分子式 |
C12H9ClO4S |
分子量 |
284.72 g/mol |
IUPAC 名称 |
6-(2-chloro-2-oxoethyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H9ClO4S/c13-12(14)6-8-1-2-10-7-11(18(15,16)17)4-3-9(10)5-8/h1-5,7H,6H2,(H,15,16,17) |
InChI 键 |
KAMMNNHSYFZZMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


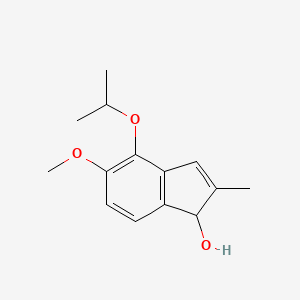
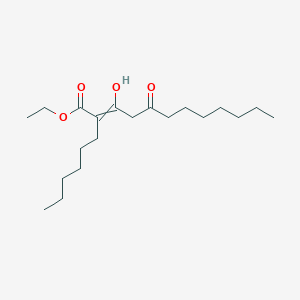
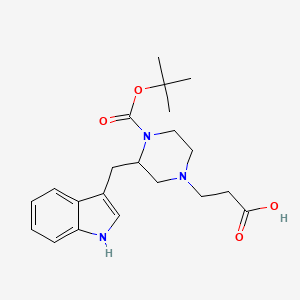
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
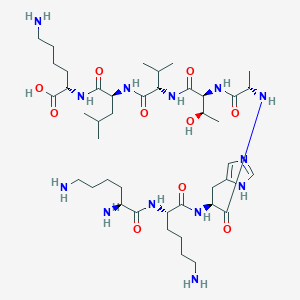
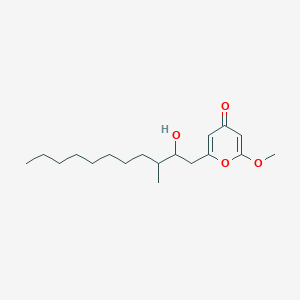

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
